molecular formula C19H18Cl2N2O4 B12492828 Methyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Methyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12492828
M. Wt: 409.3 g/mol
InChI Key: FIJYGJZYKRQIPG-UHFFFAOYSA-N
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Description

Methyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound known for its diverse applications in scientific research. This compound features a benzoate core substituted with a dichlorophenyl group, a morpholine ring, and a methyl ester group. Its unique structure makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate typically involves multiple steps, starting with the preparation of the benzoate core. The process includes:

    Formation of the Benzoate Core: The benzoate core is synthesized through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a dichlorophenyl halide reacts with the benzoate core.

    Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction, where morpholine reacts with the intermediate compound.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group or the morpholine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides, amines, and other nucleophiles

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate
  • Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate

Uniqueness

Methyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a valuable tool in various research applications.

Properties

Molecular Formula

C19H18Cl2N2O4

Molecular Weight

409.3 g/mol

IUPAC Name

methyl 5-[(2,4-dichlorobenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C19H18Cl2N2O4/c1-26-19(25)15-11-13(3-5-17(15)23-6-8-27-9-7-23)22-18(24)14-4-2-12(20)10-16(14)21/h2-5,10-11H,6-9H2,1H3,(H,22,24)

InChI Key

FIJYGJZYKRQIPG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)N3CCOCC3

Origin of Product

United States

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